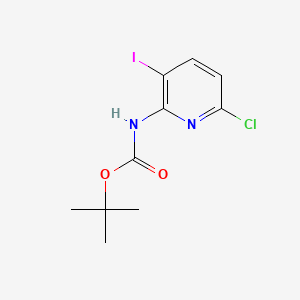

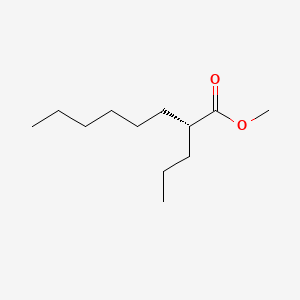

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

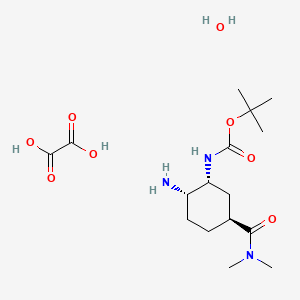

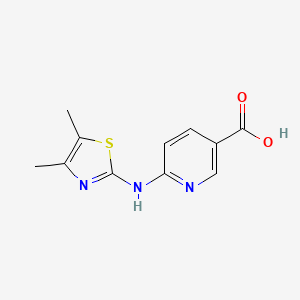

“tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1622407-12-8 . It has a molecular weight of 354.57 . The IUPAC name for this compound is tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for “tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is 1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) . The Canonical SMILES for this compound is CC©©OC(=O)NC1=C(C=CC(=N1)Cl)I .

Physical And Chemical Properties Analysis

“tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is a solid substance . It has a molecular weight of 354.57 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds .

Applications De Recherche Scientifique

Synthesis of N-Boc-protected anilines

tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in similar reactions to synthesize other N-Boc-protected compounds.

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Given the structural similarity, tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in similar synthetic routes.

Anionic Polymerization

A study has reported the anionic polymerization of a tert-butyl-carboxylate-activated aziridine . The tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate, having a similar tert-butyl-carboxylate group, might also undergo anionic polymerization.

Synthesis of Polyethyleneimine

The same study also reported the deprotection of the polymerized product using trifluoroacetic acid to produce linear polyethyleneimine . This suggests that tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in the synthesis of polyethyleneimine.

5. Activation of Aziridines in Anionic Polymerization The study suggests that carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization . This could be a potential application of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.

Synthesis of Polyimines

The same study also suggests that carbonyl groups, such as BOC, can play a larger role in the synthesis of polyimines . This could be another potential application of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOHMHNNCJPHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)